

Echitamine: A Monoterpene Indole Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Echitamine*

Cat. No.: B201333

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a prominent monoterpene indole alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily isolated from the stem bark of *Alstonia scholaris*, this complex natural product has demonstrated promising anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties. This technical guide provides a comprehensive overview of **echitamine**, focusing on its chemical nature, biosynthesis, mechanisms of action, and key experimental methodologies. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate further research and drug development endeavors.

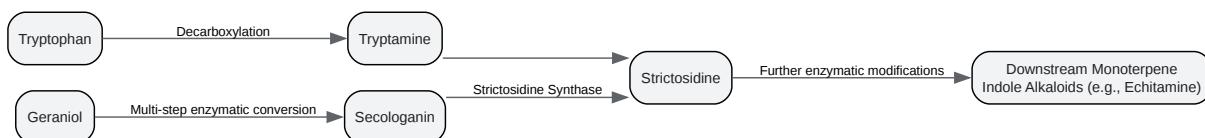
Introduction

Echitamine, also known as Ditaine, is a pentacyclic monoterpene indole alkaloid with the chemical formula $C_{22}H_{29}N_2O_4^+$.^{[1][2]} It is one of the major bioactive constituents of *Alstonia scholaris* (L.) R. Br., a plant belonging to the Apocynaceae family, which has a long history of use in traditional medicine systems like Ayurveda for treating a variety of ailments, including fever, skin disorders, and dysentery.^{[3][4]} The complex architecture of **echitamine** has posed a significant challenge for total synthesis, although successful multi-step syntheses have been reported.^{[1][5]} This guide aims to consolidate the current scientific knowledge on **echitamine** to serve as a valuable resource for researchers exploring its therapeutic potential.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **echitamine** are crucial for its extraction, purification, and formulation.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₉ N ₂ O ₄ ⁺	[1]
Molecular Weight	385.48 g/mol	[2]
CAS Registry Number	6871-44-9	[2]
IUPAC Name	methyl (1S,9R,10S,12S,13E,15S,18R) -13-ethylidene-10-hydroxy-18- (hydroxymethyl)-15-methyl-8- aza-15- azoniapentacyclo[10.5.1.0 ¹ , ⁹ .0 ² , ⁷ .0 ⁹ , ¹⁵]octadeca-2,4,6- triene-18-carboxylate	[1]
Synonyms	Ditaine, Echitamine chloride	[1]
Melting Point	285-287 °C	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	


Biosynthesis of Echitamine

The biosynthesis of **echitamine** follows the general pathway of monoterpene indole alkaloids (MIAs), a large and diverse group of plant secondary metabolites. The biosynthesis of all indole alkaloids originates from the amino acid tryptophan.[\[6\]](#)

The initial steps involve the condensation of tryptamine (derived from tryptophan) and secologanin (a monoterpene) to form strictosidine, which is a universal precursor for most MIAs.[\[6\]](#) The biosynthesis of MIAs is a complex process involving a series of enzymatic reactions, including oxidations, reductions, and rearrangements, often catalyzed by cytochrome

P450 monooxygenases.^[7] While the complete enzymatic cascade leading to **echitamine** has not been fully elucidated, it is known to be a member of the sarpagan and akuammiline class of MIAs, which are formed through the oxidative cyclization of geissoschizine.^[1]

Below is a simplified, conceptual workflow of the early stages of monoterpene indole alkaloid biosynthesis leading to the common precursor, strictosidine.

[Click to download full resolution via product page](#)

Figure 1: Conceptual workflow of the early biosynthesis of monoterpene indole alkaloids.

Biological Activities and Quantitative Data

Echitamine exhibits a wide spectrum of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity

Echitamine has demonstrated significant cytotoxic effects against various cancer cell lines in a dose-dependent manner.^[8] The in-vitro and in-vivo anticancer activities are summarized below.

Cell Line	Cancer Type	IC ₅₀ (µM)	Observations	Reference
HeLa	Cervical Cancer	-	Concentration-dependent cell killing	[8]
HepG2	Liver Cancer	-	Concentration-dependent cell killing	[8]
HL-60	Promyelocytic Leukemia	-	Concentration-dependent cell killing	[8]
KB	Oral Carcinoma	-	Most sensitive cell line evaluated	[8]
MCF-7	Breast Cancer	-	Concentration-dependent cell killing	[8]

In-vivo Model	Treatment	Outcome	Reference
Ehrlich Ascites Carcinoma (EAC) in mice	12 mg/kg echitamine chloride	Increased median survival time to 30.5 days (control: 19 days)	[8]
Ehrlich Ascites Carcinoma (EAC) in mice	16 mg/kg echitamine chloride	Showed toxicity	[8]

Anti-inflammatory Activity

Studies have shown that the ethanolic extract of *Alstonia scholaris*, which contains **echitamine**, possesses significant anti-inflammatory activity. The mechanism is thought to be mediated through the inhibition of inflammatory mediators.

Antimicrobial Activity

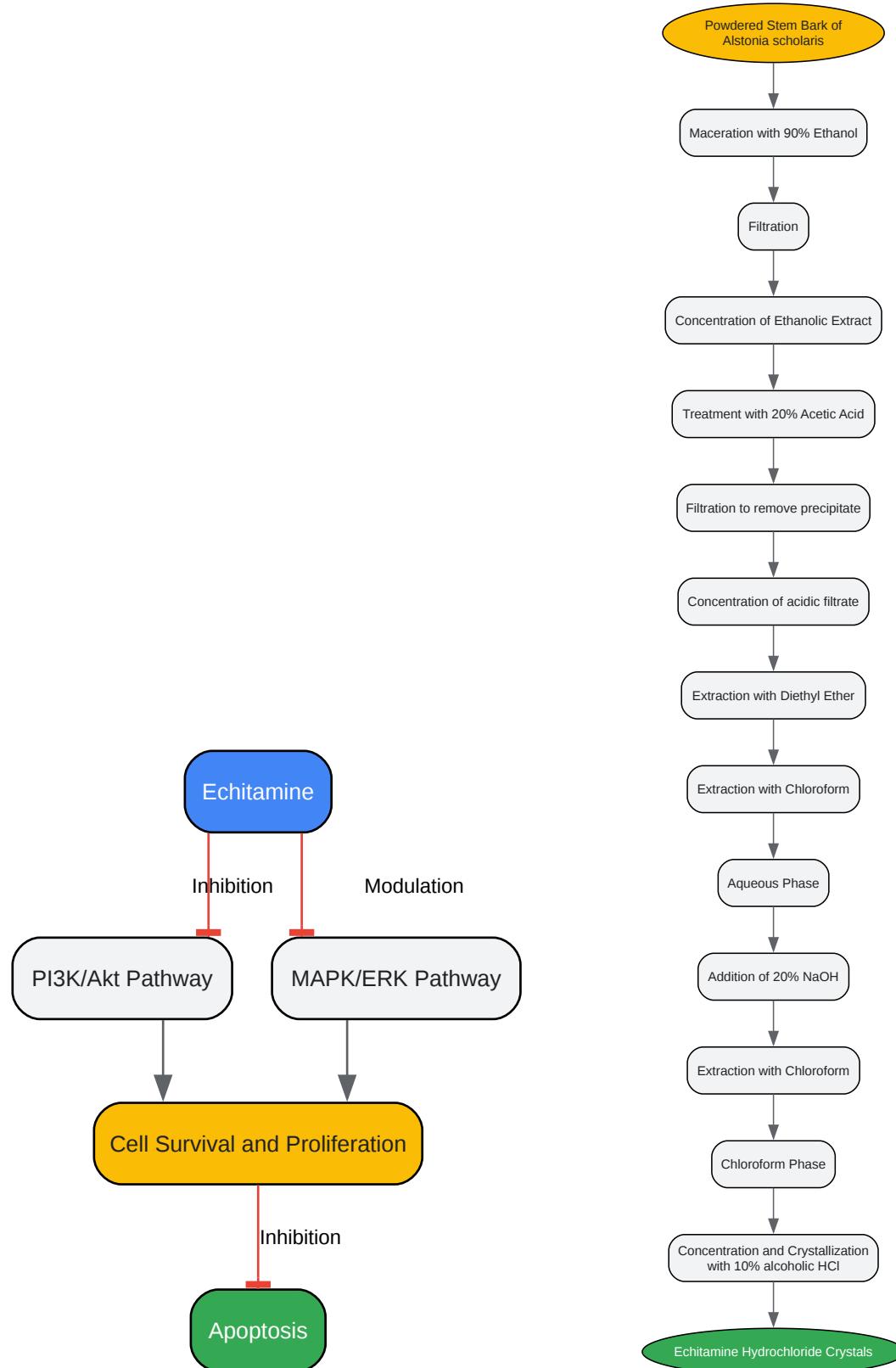
The antimicrobial properties of **echitamine** and extracts of *Alstonia scholaris* have been investigated against various pathogens.

Organism	Type	Activity	MIC (µg/mL)	Reference
Staphylococcus aureus	Gram-positive bacteria	Moderate	-	[3]
Bacillus subtilis	Gram-positive bacteria	Moderate	-	[3]
Pseudomonas aeruginosa	Gram-negative bacteria	Moderate	-	[3]
Candida albicans	Fungus	Moderate	-	[3]
Aspergillus niger	Fungus	Moderate	-	[3]
Escherichia coli	Gram-negative bacteria	Moderate	-	[3]

Other Pharmacological Activities

Echitamine has also been reported to possess other pharmacological effects, including:

- Hypotensive effect: Lowering of systemic arterial blood pressure.[9]
- Negative chronotropic and inotropic responses: Effects on heart muscle.[9]
- Diuretic effect.[9]
- Anticataract activity: Prevention of glucose-induced cataract formation in vitro.[1]


Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the diverse biological activities of **echitamine** are still under investigation. However, research on related indole alkaloids and preliminary studies on **echitamine** suggest the involvement of key cellular signaling pathways.

Apoptosis Induction in Cancer Cells

Echitamine's anticancer activity is primarily attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. While the specific signaling cascade for **echitamine** is not fully elucidated, many indole alkaloids exert their pro-apoptotic effects through the modulation of pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[10][11]

A proposed general mechanism involves the inhibition of pro-survival signals and the activation of pro-apoptotic proteins.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pro-apoptotic signaling pathway activated by echistatin in GD25 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meral.edu.mm [meral.edu.mm]
- 5. researchgate.net [researchgate.net]
- 6. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Echitamine: A Monoterpene Indole Alkaloid with Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b201333#echitamine-as-a-monoterpene-indole-alkaloid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com